molecular formula C18H20N6O2 B5549433 3-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

3-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B5549433
M. Wt: 352.4 g/mol
InChI Key: DNWKOFHRCLMPOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide involves complex chemical reactions, including the interaction of various precursor molecules under specific conditions to achieve the desired compound. One approach involves the use of ethyl 3-ethoxymethylene-2,4-dioxovalerate reacting with 2-aminobenzamide analogs to produce heterocyclic systems, highlighting the versatility and complexity of synthesizing such compounds (Kurihara et al., 1980).

Molecular Structure Analysis

The molecular structure of 3-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide and related compounds has been elucidated using various analytical techniques, including crystallography and spectroscopy. For instance, the structure of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate was determined, showcasing the planar nature of the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system (Deng et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of 3-methoxy-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide and its analogs involves a wide range of reactions, contributing to their potential applications in medicinal chemistry and drug design. For example, the reaction of 2-aminobenzamide analogs with ethyl 3-ethoxymethylene-2,4-dioxovalerate showcases the formation of pyrrolo[1,2-α]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives, indicating the compound's versatility in synthesizing novel heterocyclic systems (Kurihara et al., 1980).

Scientific Research Applications

Synthesis and Biological Activities

  • Novel Heterocyclic Compounds Synthesis : Research has been conducted on synthesizing novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which exhibit anti-inflammatory and analgesic properties. These compounds, including various substituted benzamides, have been evaluated for their COX-1/COX-2 inhibition capabilities, showcasing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Synthesis for Radioactive Labeling : A simple and high-yield synthesis method has been developed for BZM and IBZM derivatives, which are precursors for radioactive labeling compounds used in imaging studies. This synthesis starts from dimethoxybenzoic acid, highlighting the potential of benzamide derivatives in diagnostic applications (Bobeldijk et al., 1990).

  • Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. These compounds showed promising cytoprotective properties in preclinical models, although lacking significant antisecretory activity (Starrett et al., 1989).

  • Antimicrobial Activity : Research into pyrimido[2,1-b][1,3]benzothiazole and pyrazolo[3′,4′:4,5]pyrimido[2,1-b][1,3]benzothiazole derivatives has demonstrated their potential antimicrobial activity. This underscores the versatility of benzamide derivatives in developing new antimicrobial agents (Badne et al., 2011).

  • DNA Recognition : Benzimidazole and imidazole pairs have been incorporated into DNA-binding polyamides. These compounds exhibit subnanomolar affinity and specificity for DNA sequences, opening avenues for gene regulation therapies and molecular biology research (Briehn et al., 2003).

  • Anti-Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, showing remarkable activity against the avian influenza virus. This highlights the potential of these derivatives in antiviral research (Hebishy et al., 2020).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

3-methoxy-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-13-19-8-9-24(13)17-11-16(22-12-23-17)20-6-7-21-18(25)14-4-3-5-15(10-14)26-2/h3-5,8-12H,6-7H2,1-2H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWKOFHRCLMPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

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